molecular formula C7H9FN2S B8423319 2-(6-Fluoropyridin-2-ylsulfanyl)ethylamine

2-(6-Fluoropyridin-2-ylsulfanyl)ethylamine

Cat. No. B8423319
M. Wt: 172.23 g/mol
InChI Key: BIVAFWHOAZHYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoropyridin-2-ylsulfanyl)ethylamine is a useful research compound. Its molecular formula is C7H9FN2S and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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properties

Product Name

2-(6-Fluoropyridin-2-ylsulfanyl)ethylamine

Molecular Formula

C7H9FN2S

Molecular Weight

172.23 g/mol

IUPAC Name

2-(6-fluoropyridin-2-yl)sulfanylethanamine

InChI

InChI=1S/C7H9FN2S/c8-6-2-1-3-7(10-6)11-5-4-9/h1-3H,4-5,9H2

InChI Key

BIVAFWHOAZHYDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)SCCN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Suspend sodium hydride (138 mg, 5.46 mmol) in tetrahydrofuran (6 mL) and cool to 0° C. in an ice bath. Add (2-mercaptoethyl)carbamic acid tert-butyl ester (0.461 mL, 2.73 mmol) dropwise over 5 minutes. Stir reaction for 30 minutes, add 2,6-difluoropyridine (0.495 mL, 0.546 mmol), remove ice bath and stir an additional hour. Re-cool reaction and quench with water. Extract with 1/1 hexanes/ethyl acetate. Dry organics over magnesium sulfate, filter and evaporate. Perform flash column chromatography (ethyl acetate/hexanes). Dissolve resulting orange oil in trifluoroacetic acid (3 mL) and stir for 15 minutes. Concentrate the reaction with a stream of dry nitrogen, re-dissolve in dry methylene chloride and evaporate to give 120 mg of the title compound as an orange oil. 1H NMR (d MeOH): 7.70 (m, 1H), 7.22 (m, 1H), 6.78 (m, 1H), 3.44 (m, 2H), 3.34 (m, 2H).
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
0.461 mL
Type
reactant
Reaction Step Two
Quantity
0.495 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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